molecular formula C16H15ClN2O3 B3727663 2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide

2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide

Cat. No. B3727663
M. Wt: 318.75 g/mol
InChI Key: HRVZSGRAURZBDW-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been synthesized using various methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide is not fully understood. However, studies have suggested that it exerts its anticancer activity by inducing apoptosis and cell cycle arrest through the regulation of various signaling pathways. It has also been suggested that this compound improves insulin sensitivity by activating the AMPK pathway and inhibiting the mTOR pathway.
Biochemical and Physiological Effects:
This compound has shown various biochemical and physiological effects in scientific studies. It has been found to reduce oxidative stress and inflammation, which are associated with various diseases such as cancer and diabetes. It has also been shown to improve lipid metabolism and reduce lipid accumulation in the liver, which is beneficial for individuals with non-alcoholic fatty liver disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide in lab experiments is its potential as a therapeutic agent. It has shown promising results in various scientific studies, and its mechanism of action is still being investigated. Another advantage is that it can be synthesized using different methods, which allows for flexibility in experimental design. However, one of the limitations is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent. Additionally, further studies are needed to determine its toxicity and potential side effects.

Future Directions

There are several future directions for the study of 2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide. One direction is to investigate its potential as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to further elucidate its mechanism of action and identify potential targets for drug development. Additionally, studies are needed to determine its toxicity and potential side effects in vivo.

Scientific Research Applications

2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific studies, including anticancer, antidiabetic, and antibacterial activities. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also shown potential as an antidiabetic agent by reducing blood glucose levels and improving insulin sensitivity. Additionally, it has exhibited antibacterial activity against various gram-positive and gram-negative bacteria.

properties

IUPAC Name

2-(3-chlorophenoxy)-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-11(14-7-2-3-8-15(14)20)18-19-16(21)10-22-13-6-4-5-12(17)9-13/h2-9,20H,10H2,1H3,(H,19,21)/b18-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRVZSGRAURZBDW-WQRHYEAKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=CC(=CC=C1)Cl)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)COC1=CC(=CC=C1)Cl)/C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide
Reactant of Route 2
2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide
Reactant of Route 6
2-(3-chlorophenoxy)-N'-[1-(2-hydroxyphenyl)ethylidene]acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.